molecular formula C24H28NOPS B12818777 (R)-N-((R)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12818777
M. Wt: 409.5 g/mol
InChI Key: PLMGVQHFPQCELA-UHFKCPIBSA-N
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Description

®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:

    Formation of the phosphine ligand: The initial step involves the preparation of the phosphine ligand through the reaction of diphenylphosphine with a suitable chiral auxiliary.

    Sulfinamide formation: The next step is the introduction of the sulfinamide group. This is achieved by reacting the phosphine ligand with a sulfinyl chloride derivative under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The phosphine ligand can participate in substitution reactions, where the diphenylphosphanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a base, such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include:

    Sulfoxides and sulfones: Formed through oxidation.

    Amines: Resulting from reduction.

    Substituted phosphine ligands: Produced through substitution reactions.

Scientific Research Applications

®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs with high enantioselectivity, improving their efficacy and reducing side effects.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which ®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide exerts its effects involves the following steps:

    Coordination: The phosphine ligand coordinates to a metal center, forming a metal-ligand complex.

    Activation: The metal-ligand complex activates the substrate, facilitating the catalytic reaction.

    Enantioselectivity: The chiral environment created by the ligand induces high enantioselectivity in the reaction, leading to the formation of enantiomerically pure products.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    ®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.

Uniqueness

®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide is unique due to its ability to induce high enantioselectivity in catalytic reactions. The presence of both the phosphine ligand and the sulfinamide group provides a chiral environment that is highly effective in asymmetric synthesis.

Properties

Molecular Formula

C24H28NOPS

Molecular Weight

409.5 g/mol

IUPAC Name

N-[(1R)-2-diphenylphosphanyl-1-phenylethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C24H28NOPS/c1-24(2,3)28(26)25-23(20-13-7-4-8-14-20)19-27(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,25H,19H2,1-3H3/t23-,28?/m0/s1

InChI Key

PLMGVQHFPQCELA-UHFKCPIBSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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